

# PRT-060318 in vivo thrombosis model validation

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**Compound Focus:** PRT-060318

Cat. No.: S548131

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## Summary of PRT-060318 Experimental Validation

Model Type	Key Finding	Experimental Readout	Dosage & Administration
<b>HIT (In Vivo)</b>	Prevents HIT antibody-induced thrombocytopenia and thrombosis [1] [2]	Significantly higher nadir platelet counts; reduced thrombosis in lungs visualized with fluorescent platelets [1] [2]	30 mg/kg, orally (twice daily) [1] [2]
<b>Thrombus Stability (Ex Vivo)</b>	Promotes breakdown and detachment of pre-formed thrombi [3]	Reduced thrombus contractile and morphology scores under arterial flow (1000 s <sup>-1</sup> ) [3]	10 µM, post-perfused over pre-formed thrombi [3]
<b>Platelet Aggregation (In Vitro)</b>	Completely inhibits HIT immune complex-induced platelet aggregation [1] [2]	Inhibition of aggregation in human and transgenic mouse platelet-rich plasma (PRP) [1] [2]	IC <sub>50</sub> ~ 4 nM (for Syk); 1-3 µM used in aggregation assays [1] [4]
<b>Signaling (In Vitro)</b>	Inhibits FcγRIIA and GPVI signaling pathways in platelets [3] [5]	Blocked phosphorylation of Syk and downstream effector PLCγ2; suppressed Ca <sup>2+</sup> flux [3] [5]	5-10 µM in washed platelet assays [3] [5]

## Detailed Experimental Protocols

The following section outlines the methodologies used to generate the data in the table above, providing a practical guide for experimental validation.

### In Vivo HIT Model [1] [2]

This model validates **PRT-060318**'s efficacy in preventing the core pathologies of HIT: low platelet counts and thrombosis.

- **Animal Model:** Transgenic mice expressing both human FcγRIIA and human PF4.
- **HIT Induction:** Mice were injected with KKO, a HIT-like monoclonal antibody (20 mg/kg, i.p.), followed by heparin (1600 U/kg, s.c.) once daily.
- **Treatment Regimen:** Experimental group received **PRT-060318** (30 mg/kg in water) orally via gavage, twice daily for 7 days. Control group received vehicle only.
- **Outcome Measures:**
  - **Thrombocytopenia:** Platelet counts were monitored daily over 7 days using a Hemavet analyzer.
  - **Thrombosis:** A novel imaging technique was used. Donor platelets were labeled with a fluorescent dye (Alexa750-anti-GPIX) and infused into recipient mice. After heparin challenge, lungs were excised, and fluorescence was imaged to quantify thrombosis.

### Ex Vivo Thrombus Stability Assay [3]

This assay evaluates the compound's effect on pre-formed, platelet-rich thrombi under arterial shear conditions.

- **Thrombus Formation:** Recalcified human whole blood was perfused over collagen-coated or human atherosclerotic plaque homogenate-coated coverslips at an arterial shear rate of  $1000 \text{ s}^{-1}$  for 7 minutes.
- **Treatment:** After thrombus formation, the thrombi were post-perfused with **PRT-060318** (10  $\mu\text{M}$  in buffer) or vehicle (DMSO) for 10 minutes at the same shear rate.
- **Outcome Measures:** Brightfield images of the same field of view were taken every 60 seconds. Thrombus stability was assessed blind using a scoring system for:
  - **Morphology:** Organization of platelets from single cells to aggregates.
  - **Contraction:** Tightness of the platelet aggregate.

- **Multilayers:** Size and height of the aggregate.

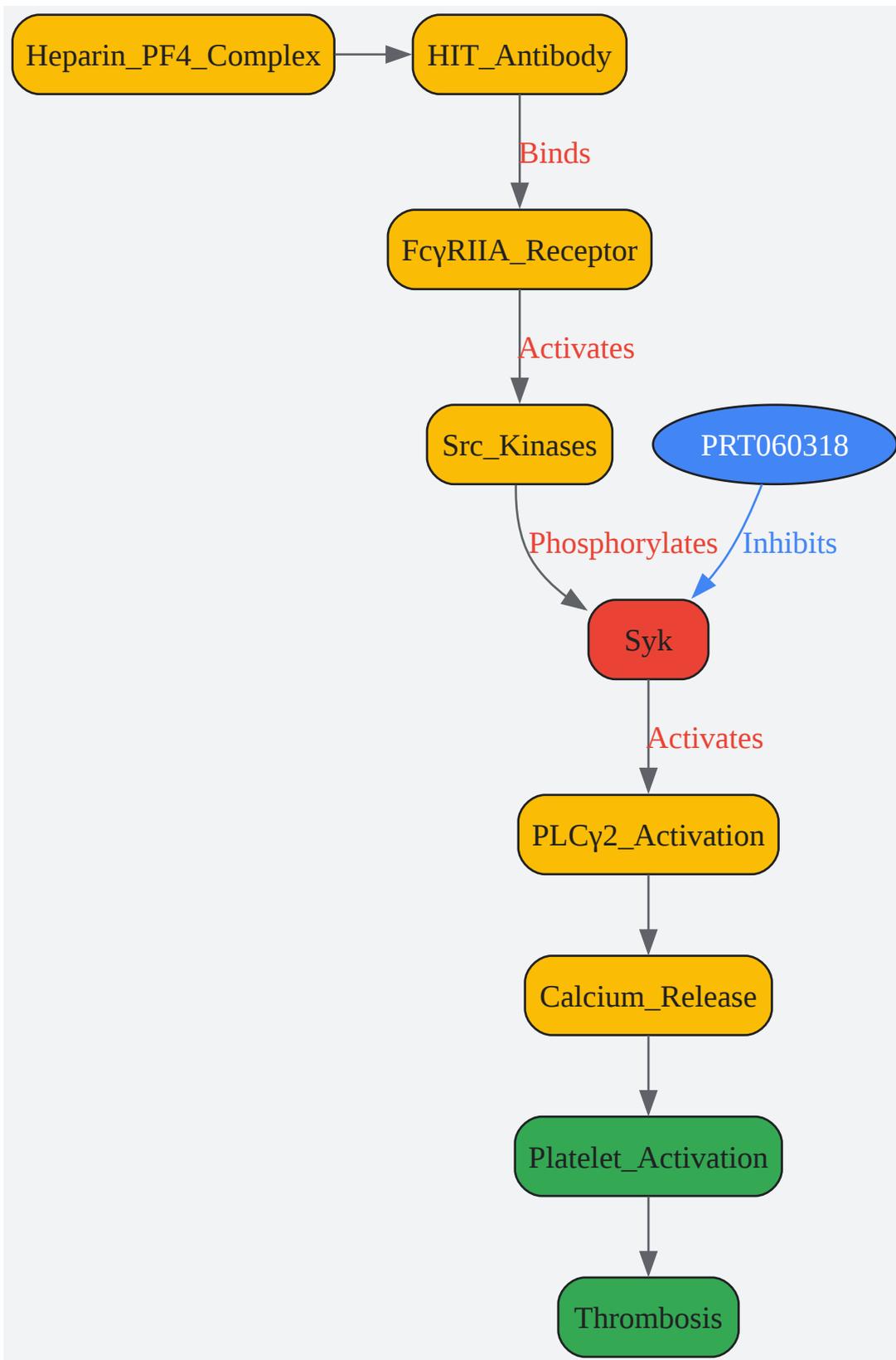
## In Vitro Mechanistic & Specificity Assays

These experiments establish the molecular mechanism and selectivity of **PRT-060318**.

- **Platelet Aggregation (PRP):** HIT immune complexes (formed with heparin, PF4, and KKO antibody) were added to human or transgenic mouse platelet-rich plasma (PRP). **PRT-060318** (0-3  $\mu$ M) completely inhibited aggregation [1] [2].
- **Serotonin Release Assay (SRA):** This is the "gold standard" for detecting HIT antibodies. **PRT-060318** (1.0  $\mu$ M) inhibited serotonin release from washed platelets incubated with HIT patient sera and low-dose heparin [2].
- **Calcium Flux:** Fura-2-loaded washed human platelets were pre-treated with **PRT-060318** (5  $\mu$ M). The inhibitor blocked  $Ca^{2+}$  rises induced by GPVI agonists (e.g., CRP-XL) but not by thrombin or ADP, confirming specificity to the Syk-dependent pathway [5].
- **Western Blotting:** Washed platelets were treated with **PRT-060318** (5-10  $\mu$ M) before activation. The inhibitor blocked Syk phosphorylation at Y352 and phosphorylation of its downstream target, PLC $\gamma$ 2 [2] [3].

## Mechanism of Action and Signaling Pathway

**PRT-060318** is a potent and selective inhibitor of the tyrosine kinase Syk ( $IC_{50} = 4$  nM) [4]. In HIT and other thrombosis models, it primarily blocks the signaling cascade downstream of the Fc $\gamma$ RIIA and GPVI receptors.



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## Comparison with Other Inhibitors

Research directly comparing **PRT-060318** to other kinase inhibitors in a thrombus stability model shows its potent effect [3].

Inhibitor	Target	Effect on Thrombus Stability
<b>PRT-060318</b>	Syk	<b>Strong reduction</b> in contractile score, similar to Src inhibition [3]
<b>Dasatinib</b>	Src family kinases	Strong reduction [3]
<b>Ticagrelor</b>	P2Y12 (ADP receptor)	Strong reduction [3]
<b>Indomethacin</b>	Cyclooxygenase (TxA2 synthesis)	Strong reduction [3]
<b>Ibrutinib</b>	Bruton's Tyrosine Kinase (Btk)	Minor decrease [3]

The collective data robustly validates **PRT-060318** as a potent and specific Syk inhibitor effective in preclinical HIT and thrombosis models. Its ability to destabilize existing thrombi suggests potential as an antiplatelet agent.

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## References

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